2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide
Description
The compound 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide (hereafter referred to by its full systematic name) is a pyridazinone-thiazole hybrid. Its structure comprises a pyridazinone core substituted with a 4-fluorophenyl group at position 3 and an acetamide linker terminating in a 1,3-thiazol-2-yl moiety.
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O2S/c16-11-3-1-10(2-4-11)12-5-6-14(22)20(19-12)9-13(21)18-15-17-7-8-23-15/h1-8H,9H2,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCPYZSWXPVBKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)NC3=NC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions, often using fluorobenzene derivatives and suitable nucleophiles.
Attachment of the Thiazole Moiety: The thiazole moiety is incorporated through condensation reactions involving thioamides and α-haloketones.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques, advanced catalysts, and continuous flow reactors to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Structural Analogues with Pyridazinone-Thiazole Hybridization
Several analogs share the pyridazinone-thiazole framework but differ in substituents and linker groups:
Key Observations :
- Linker Flexibility : Propanamide derivatives (e.g., 6g) exhibit lower yields (42%) compared to acetamide-linked analogs (63% for 6c), suggesting steric hindrance impacts synthesis efficiency .
- IR Spectral Trends : C=O stretching frequencies vary with electron-withdrawing/donating groups. The target compound’s absence of antipyrine or piperazinyl substituents may reduce conjugation effects seen in 6c and 6g .
Thiazole-Containing Analogs with Varied Cores
Compounds like N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) () retain the thiazol-2-yl acetamide moiety but replace pyridazinone with phenolic or methoxy-substituted aryl groups. These analogs show COX/LOX inhibitory activity, suggesting the thiazole ring’s role in enzyme interaction .
Pyridazinone Derivatives with Alternative Amide Groups
The compound 2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-pyridin-2-ylacetamide () replaces the thiazole with a pyridin-2-yl group.
Biological Activity
2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide is a complex chemical compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C19H17FN4O2S
- Molecular Weight : 380.4 g/mol
- CAS Number : 922994-01-2
The compound features a pyridazine core, a fluorophenyl group, and a thiazole moiety, which contribute to its diverse biological activities.
Preliminary studies suggest that the compound may exert its biological effects through several mechanisms:
- Inhibition of Histone Deacetylases (HDACs) : Similar compounds have shown potent inhibitory activity against class I HDACs, which are involved in regulating gene expression and cellular processes. This inhibition can lead to increased acetylation of histones, promoting apoptosis in cancer cells .
- Induction of Apoptosis : The compound may enhance apoptotic pathways in various cancer cell lines. Studies have indicated that compounds with similar structures can significantly increase apoptosis rates in HepG2 liver cancer cells .
- Cell Cycle Arrest : Research indicates that this compound may induce G1 or G2/M phase arrest in cancer cells, thereby inhibiting their proliferation. This effect is crucial for its potential as an anticancer agent .
Biological Activity Data
The following table summarizes key biological activities observed in studies involving this compound and related compounds:
| Activity | IC50 Value | Cell Line/Model | Reference |
|---|---|---|---|
| HDAC Inhibition | 95.48 nM | Various cancer cell lines | |
| Apoptosis Induction | - | HepG2 | |
| Cell Cycle Arrest (G2/M phase) | - | HepG2 | |
| Antitumor Activity | - | SKM-1 xenograft model |
Case Studies and Research Findings
- Antitumor Activity in Xenograft Models : In vivo studies demonstrated that compounds structurally related to this compound exhibited significant tumor growth inhibition in xenograft models. For instance, a related compound showed a tumor growth inhibition rate of 48.89% compared to controls .
- Cell Apoptosis Studies : Flow cytometry analyses indicated that treatment with related compounds significantly increased the apoptosis rate in HepG2 cells from 5.83% (control) to as high as 28.83% at higher concentrations . This suggests a strong potential for inducing programmed cell death in malignant cells.
- Comparative Studies : A comparison with other known HDAC inhibitors revealed that the fluorine substitution on the phenyl ring enhances metabolic stability and selectivity towards specific HDAC isoforms . This structural modification is critical for improving the pharmacological profile of the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
